molecular formula C14H29Br B124005 1-Bromotetradecane CAS No. 112-71-0

1-Bromotetradecane

Cat. No.: B124005
CAS No.: 112-71-0
M. Wt: 277.28 g/mol
InChI Key: KOFZTCSTGIWCQG-UHFFFAOYSA-N
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Description

1-Bromotetradecane, also known as tetradecyl bromide, is an organic compound with the molecular formula C14H29Br. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as chloroform, benzene, and acetone. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

1-Bromotetradecane is primarily used as an alkylating agent in organic synthesis . Its primary targets are nucleophiles, such as amines or thiols . These nucleophiles play a crucial role in the formation of carbon-nitrogen or carbon-sulfur bonds .

Mode of Action

As an alkylating agent, this compound reacts with nucleophiles, such as amines or thiols, to form carbon-nitrogen or carbon-sulfur bonds . This interaction allows for the modification of organic molecules, leading to the synthesis of new compounds with desired properties .

Biochemical Pathways

It is known that the compound can introduce a long carbon chain into organic molecules . This modification can potentially affect various biochemical pathways, depending on the specific organic molecules being targeted.

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents such as ethanol and acetone . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by its lipophilic nature and the presence of organic solvents.

Result of Action

The result of this compound’s action is the synthesis of new compounds with desired properties . For example, it has been used in the synthesis of tetradecylferrocene, cationic and zwitterionic gemini surfactants, and metallomesogenic polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence of such solvents can enhance its action . Additionally, as a highly flammable liquid, it should be handled with care to ensure safety .

Preparation Methods

1-Bromotetradecane is typically synthesized from 1-tetradecanol through a bromination reaction. The process involves adding 1-tetradecanol to a reaction pot, followed by the dropwise addition of sulfuric acid with continuous stirring. After half an hour, hydrobromic acid is added, and the mixture is heated to 99-101°C for 8 hours. The reaction mixture is then cooled to 30°C, and the upper layer of oil is separated. The pH is adjusted to 8 using a 10% sodium carbonate solution, and the oily substance is washed with 50% ethanol. The washed substance is then dried and filtered to obtain this compound .

Chemical Reactions Analysis

1-Bromotetradecane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Reduction Reactions: It can be reduced to tetradecane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form tetradecanoic acid.

Common reagents used in these reactions include hydrobromic acid, sulfuric acid, sodium carbonate, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

1-Bromotetradecane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific carbon chain length, which makes it suitable for particular applications in surfactant synthesis and organic synthesis.

Properties

IUPAC Name

1-bromotetradecane
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InChI

InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3
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InChI Key

KOFZTCSTGIWCQG-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCBr
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Molecular Formula

C14H29Br
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DSSTOX Substance ID

DTXSID3038725
Record name 1-Bromotetradecane
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Molecular Weight

277.28 g/mol
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Physical Description

Clear yellow liquid; [Acros Organics MSDS]
Record name 1-Bromotetradecane
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CAS No.

112-71-0
Record name 1-Bromotetradecane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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